molecular formula C18H30BN3O4 B11829823 tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11829823
M. Wt: 363.3 g/mol
InChI Key: XGQUQVGTSLSIHS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Imidazole Group: The imidazole group is introduced via a condensation reaction between an aldehyde and an amine.

    Boronate Ester Formation: The boronate ester is formed by reacting a boronic acid with a diol under dehydrating conditions.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Flow microreactor systems could be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety.

    Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the boronate ester.

    Reduction: Reduced forms of the imidazole or pyrrolidine rings.

    Substitution: Substituted derivatives at the tert-butyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Bioconjugation: The boronate ester moiety allows for bioconjugation with biomolecules, facilitating the study of biological processes.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The boronate ester moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate analogs: Compounds with similar structures but different substituents on the imidazole or pyrrolidine rings.

    Boronate Esters: Other boronate esters with different organic groups attached.

Uniqueness

The uniqueness of this compound lies in its combination of a boronate ester with a pyrrolidine ring and an imidazole group, providing a versatile scaffold for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C18H30BN3O4

Molecular Weight

363.3 g/mol

IUPAC Name

tert-butyl (2S)-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)22-10-8-9-12(22)14-20-11-13(21-14)19-25-17(4,5)18(6,7)26-19/h11-12H,8-10H2,1-7H3,(H,20,21)/t12-/m0/s1

InChI Key

XGQUQVGTSLSIHS-LBPRGKRZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.